molecular formula C6H6N4O2 B14175316 5-(2-Nitroethenyl)pyrazin-2-amine CAS No. 925445-50-7

5-(2-Nitroethenyl)pyrazin-2-amine

Cat. No.: B14175316
CAS No.: 925445-50-7
M. Wt: 166.14 g/mol
InChI Key: DFFSCUDABLBSKX-UHFFFAOYSA-N
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Description

5-(2-Nitroethenyl)pyrazin-2-amine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a nitroethenyl group at the 5-position and an amine group at the 2-position.

Preparation Methods

The synthesis of 5-(2-Nitroethenyl)pyrazin-2-amine typically involves the reaction of pyrazin-2-amine with a nitroethenyl precursor. One common method includes the condensation of pyrazin-2-amine with a nitroethenyl derivative under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

5-(2-Nitroethenyl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents.

Scientific Research Applications

5-(2-Nitroethenyl)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Nitroethenyl)pyrazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

5-(2-Nitroethenyl)pyrazin-2-amine can be compared with other pyrazine derivatives, such as:

Properties

CAS No.

925445-50-7

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

5-(2-nitroethenyl)pyrazin-2-amine

InChI

InChI=1S/C6H6N4O2/c7-6-4-8-5(3-9-6)1-2-10(11)12/h1-4H,(H2,7,9)

InChI Key

DFFSCUDABLBSKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)N)C=C[N+](=O)[O-]

Origin of Product

United States

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